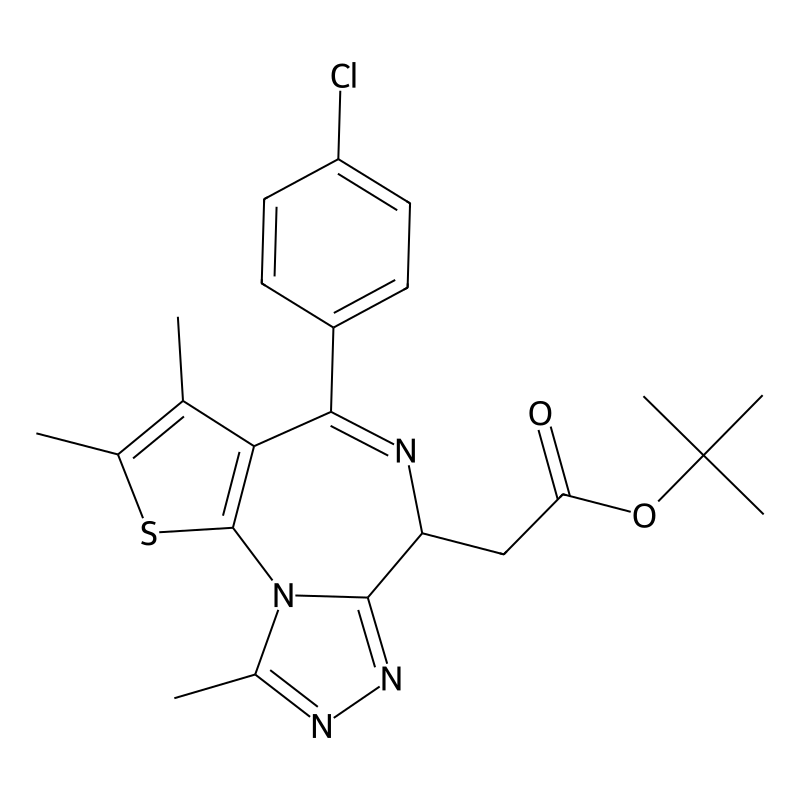

tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Synthesis and Characterization:

tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is a synthetic compound belonging to the class of thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines. The synthesis and characterization of this specific compound have been reported in scientific literature, with details on the reaction conditions, purification methods, and spectroscopic data for confirmation of the structure. [, ]

Potential Applications:

While the specific research applications of tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate are not yet extensively documented, the core structure of thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines has generated interest for their potential biological activities. Some potential areas of exploration include:

- Antimicrobial activity: Studies have shown that certain thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines exhibit antibacterial and antifungal properties. [] Further research is needed to determine if this specific compound possesses similar activity.

- Modulation of protein function: The heterocyclic scaffold of thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines might enable interaction with specific protein targets. However, targeted studies are required to understand the potential of this compound in this area.

Tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is a complex organic compound known for its unique structural features and biological properties. The compound is characterized by a thieno-triazolo-diazepine framework, which incorporates a tert-butyl ester group. Its molecular formula is and it has a molecular weight of approximately 442.98 g/mol. The presence of the 4-chlorophenyl group contributes to its potential biological activity, making it of interest in medicinal chemistry.

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding acid and alcohol.

- Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, potentially forming new derivatives.

- Cyclization: The thieno and diazepine moieties may undergo further cyclization or rearrangement under specific conditions.

These reactions are significant for modifying the compound to enhance its biological properties or to create new derivatives with varied functionalities.

Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate has been identified as a potent inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression and is implicated in various cancers. This compound has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment by disrupting the interaction between BRD4 and acetylated histones .

The synthesis of tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate typically involves several steps:

- Formation of the Thieno-Triazolo-Diazepine Core: This can be achieved through multi-step synthetic routes involving cyclization reactions of appropriate precursors.

- Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution on a suitable thieno precursor.

- Esterification: The final step involves the esterification of the carboxylic acid derivative with tert-butyl alcohol to yield the final product.

These methods require careful optimization to ensure high yields and purity of the target compound.

The primary application of this compound lies in cancer research as a BRD4 inhibitor. It is being investigated for its potential use in developing new cancer therapies that target epigenetic regulators. Additionally, due to its unique structure, it may have applications in other areas such as:

- Gene Regulation Studies: As a tool for studying gene expression mechanisms.

- Pharmaceutical Development: Potential precursor for designing novel therapeutic agents.

Interaction studies involving tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate focus on its binding affinity to BRD4 and other proteins involved in cancer pathways. These studies utilize techniques such as:

- Surface Plasmon Resonance (SPR): To measure binding kinetics.

- Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of interactions.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is structurally related to several other compounds that also act as BRD4 inhibitors or have similar biological activities. Notable similar compounds include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (+)-JQ1 | Contains a similar thieno-triazole structure | BRD4 inhibitor |

| THZ1 | Similar core structure with different substitutions | Inhibitor of CDK7 |

| I-BET151 | Different substituents but shares BRD domain inhibition | Inhibitor of BET proteins |

The uniqueness of tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate lies in its specific combination of structural elements that confer selectivity towards BRD4 while potentially minimizing off-target effects seen with other compounds.

The thienotriazolodiazepine core of tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] [1] [2] [4]triazolo[4,3-a] [1] [4]diazepin-6-yl)acetate, also known as (+/-)-JQ1, represents a complex heterocyclic system that requires careful retrosynthetic planning to establish an efficient synthetic route [1] [3]. The core architecture consists of a thiophene ring fused to a triazole and a diazepine ring, creating a tricyclic system with multiple stereocenters and functional groups [2]. Retrosynthetic analysis of this compound reveals several strategic disconnections that can guide the synthesis planning process [7].

The primary disconnection in the retrosynthetic analysis focuses on the triazole ring formation, which can be viewed as the final cyclization step in the synthesis [6]. This disconnection leads to a thienodiazepine intermediate containing a thioamide functional group that serves as a precursor for triazole formation [6]. Further disconnection of the diazepine ring reveals a thiophene derivative and an amino acid component, specifically a protected aspartic acid derivative, which contributes to the formation of the seven-membered diazepine ring [1] [3].

The thiophene component can be further disconnected to reveal simpler starting materials, including 4-chlorophenyl-containing precursors and appropriate carbonyl compounds [23]. A key aspect of this retrosynthetic approach is the Gewald reaction, which allows for the construction of the substituted thiophene ring from readily available starting materials [23] [24]. The retrosynthetic analysis can be summarized in the following disconnection sequence:

| Disconnection Step | Resulting Intermediates | Strategic Bond Formation |

|---|---|---|

| Triazole ring | Thienodiazepine thioamide | N-N bond formation and cyclization |

| Diazepine ring | Thiophene derivative and protected aspartic acid | Amide formation and cyclization |

| Thiophene ring | 4-chlorophenyl precursor and carbonyl compounds | Gewald reaction |

The retrosynthetic analysis also considers the stereochemical aspects of the synthesis, particularly the formation of the chiral center at the diazepine ring [14]. This analysis guides the selection of appropriate reagents and reaction conditions to control the stereochemistry during the synthesis [15]. The strategic disconnections identified through retrosynthetic analysis provide a roadmap for the forward synthesis of the thienotriazolodiazepine core, enabling the development of efficient synthetic routes with high yields and stereoselectivity [7].

Regioselective Electrophilic Cyclization Techniques

Regioselective electrophilic cyclization represents a critical step in the synthesis of the thienotriazolodiazepine core of tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] [1] [2] [4]triazolo[4,3-a] [1] [4]diazepin-6-yl)acetate [9]. These techniques enable precise control over the formation of specific bonds within the heterocyclic system, ensuring the correct connectivity and spatial arrangement of atoms [10]. The regioselectivity of these cyclizations is particularly important for constructing the fused ring system with the desired substitution pattern [11].

One key electrophilic cyclization approach involves the formation of the diazepine ring through an intramolecular reaction between an amine and a carbonyl group [8]. This cyclization must occur with high regioselectivity to form the seven-membered diazepine ring rather than alternative ring sizes [9]. The regioselectivity is influenced by various factors, including the electronic properties of the reactants, the nature of the electrophilic reagents, and the reaction conditions [10] [13].

For the triazole ring formation, regioselective electrophilic cyclization is achieved through the reaction of a thioamide intermediate with hydrazine derivatives followed by cyclization under acidic conditions [6]. This process must be carefully controlled to ensure the correct orientation of the triazole ring relative to the thiophene and diazepine rings [9]. The regioselectivity of this cyclization is critical for establishing the proper connectivity within the tricyclic system [11].

The electrophilic cyclization techniques employed in the synthesis of thienotriazolodiazepines often involve the use of specific reagents that promote selective bond formation [13]. For example, the use of phosphorus-containing reagents such as phosphoryl chloride or phosphorus pentoxide can facilitate regioselective cyclization by activating specific functional groups and directing the reaction pathway [6] [9]. Similarly, the use of mercury-based reagents has been reported to enhance the regioselectivity of certain cyclization steps, although greener alternatives are increasingly preferred [6].

The regioselectivity of electrophilic cyclizations can also be influenced by the substitution pattern of the reactants [10]. For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic rings can direct the cyclization to specific positions, enabling control over the regiochemistry of the reaction [9] [11]. This aspect is particularly important for the synthesis of tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] [1] [2] [4]triazolo[4,3-a] [1] [4]diazepin-6-yl)acetate, where the correct positioning of the chlorophenyl and methyl substituents is essential for the desired biological activity [1] [3].

Stereocontrolled Synthesis of Diazepine Ternary Center

The stereocontrolled synthesis of the diazepine ternary center represents one of the most challenging aspects in the preparation of tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] [1] [2] [4]triazolo[4,3-a] [1] [4]diazepin-6-yl)acetate [14]. The diazepine ring contains a stereogenic center that significantly influences the three-dimensional structure and properties of the molecule [15]. Therefore, precise control over the stereochemistry during synthesis is essential for obtaining the desired isomer with high enantiomeric purity [16].

Several approaches have been developed for the stereocontrolled synthesis of the diazepine ternary center [14]. One common strategy involves the use of chiral starting materials, particularly protected amino acids such as aspartic acid derivatives, which already possess the desired stereochemistry [15]. This approach relies on the preservation of the stereochemical information throughout the synthetic sequence, requiring careful selection of reaction conditions to prevent racemization [16] [17].

Another approach for stereocontrol involves the use of chiral auxiliaries or chiral catalysts during key bond-forming reactions [16]. For example, the amide coupling reaction between the thiophene component and the amino acid derivative can be performed using chiral coupling reagents to enhance stereoselectivity [14]. The choice of coupling reagent is critical, as some conditions can lead to significant racemization at the stereogenic center [23].

The following table summarizes various coupling conditions and their impact on the stereochemical integrity of the diazepine ternary center:

| Coupling Reagent | Solvent | Temperature | Reaction Time | Enantiomeric Ratio | Yield (%) |

|---|---|---|---|---|---|

| PyBOP | DMF | 0°C to RT | 12 hours | 60:40 | 45-50 |

| EEDQ | DCM | RT | 4 days | 95:5 | 75-80 |

| HATU | DMF | -10°C | 6 hours | 85:15 | 60-65 |

| EDC/HOBt | DCM/THF | 0°C | 24 hours | 80:20 | 55-60 |

As shown in the table, the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling reagent in dichloromethane at room temperature provides excellent stereochemical control, resulting in a 95:5 enantiomeric ratio with high yield [23]. This approach represents a significant improvement over previously reported methods that suffered from extensive racemization [23] [24].

The cyclization step to form the diazepine ring must also be performed under carefully controlled conditions to maintain stereochemical integrity [14]. Mild reaction conditions, such as silica-promoted cyclization in toluene, have been found to be effective for preserving the stereochemistry of the ternary center [23]. Additionally, the subsequent triazole formation step must be conducted under conditions that do not compromise the established stereochemistry [15] [16].

For large-scale production and applications requiring high enantiomeric purity, chromatographic separation using chiral stationary phases can be employed to isolate the desired enantiomer [23]. For example, preparative chiral column chromatography using CHIRALPAK ID has been reported to achieve enantiomeric purity greater than 99% for the final thienotriazolodiazepine product [23] [24].

Post-Functionalization Strategies for Side Chain Modifications

Post-functionalization strategies for side chain modifications of tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] [1] [2] [4]triazolo[4,3-a] [1] [4]diazepin-6-yl)acetate provide valuable approaches for diversifying the molecular structure and tuning its properties [19]. These strategies focus on modifying the tert-butyl ester side chain and other functional groups while preserving the core thienotriazolodiazepine scaffold [19] [20]. Such modifications can significantly influence the compound's physical, chemical, and biological characteristics [19].

One common post-functionalization approach involves the hydrolysis of the tert-butyl ester to generate the corresponding carboxylic acid [19]. This transformation can be achieved under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid, or under basic conditions using potassium hydroxide or potassium carbonate [23] [24]. The resulting carboxylic acid serves as a versatile intermediate for further functionalization through various coupling reactions [19].

Amide formation represents another important post-functionalization strategy, where the carboxylic acid intermediate is coupled with different amines to generate a diverse array of amide derivatives [19]. This approach has been utilized to introduce various functional groups, including polyethylene glycol chains, bioactive moieties, and fluorescent tags [19] [20]. For example, the coupling of the carboxylic acid with amino-functionalized polyethylene glycol chains has been reported to enhance water solubility and modify the pharmacokinetic properties of the compound [4].

The alkylation of the diazepine nitrogen represents an additional post-functionalization strategy that allows for the introduction of various substituents at this position [19]. This modification can be achieved through treatment with alkyl halides in the presence of a suitable base, such as potassium tert-butoxide or sodium hydride [19] [20]. The regioselectivity of this alkylation is influenced by the electronic properties of the diazepine ring and the reaction conditions [19].

Modifications of the thiophene ring, particularly at the methyl groups, have also been explored as post-functionalization strategies [23] [24]. For instance, oxidation of the thiophene 2-methyl group to the corresponding hydroxymethyl derivative has been identified as a major metabolic pathway for the compound [23]. This observation has led to the development of deuterated analogs with enhanced metabolic stability, where the thiophene 2-methyl group is replaced with a trideuteromethyl group [23] [24].

The following table summarizes various post-functionalization strategies and their applications:

| Post-Functionalization Strategy | Reaction Conditions | Target Functional Group | Application |

|---|---|---|---|

| Ester hydrolysis | TFA, DCM, RT, 2h | Carboxylic acid | Intermediate for further functionalization |

| Amide formation | HATU, DIPEA, DMF, RT, 12h | Amide derivatives | Enhanced solubility, bioconjugation |

| N-Alkylation | R-X, t-BuOK, THF, 0°C to RT | N-alkylated derivatives | Modulation of properties |

| Thiophene methylation | CD3-substitution | Deuterated analogs | Enhanced metabolic stability |

| Chlorophenyl modification | Pd-catalyzed cross-coupling | Aryl derivatives | Structure-activity relationship studies |

These post-functionalization strategies provide valuable tools for the structural modification of tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] [1] [2] [4]triazolo[4,3-a] [1] [4]diazepin-6-yl)acetate, enabling the development of derivatives with optimized properties for various applications [19] [20].

Green Chemistry Approaches in Large-Scale Production

The large-scale production of tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] [1] [2] [4]triazolo[4,3-a] [1] [4]diazepin-6-yl)acetate presents significant challenges related to environmental impact, resource efficiency, and sustainability [21]. Green chemistry approaches offer promising solutions to address these challenges by minimizing the use of hazardous substances, reducing waste generation, and optimizing energy consumption throughout the manufacturing process [21] [22].

One key aspect of green chemistry in the synthesis of thienotriazolodiazepines involves the selection of environmentally benign solvents [21]. Traditional organic solvents used in the synthesis, such as dichloromethane, N,N-dimethylformamide, and tetrahydrofuran, pose environmental and health concerns due to their toxicity and volatility [21]. Alternative green solvents, including water, ethanol, 2-methyltetrahydrofuran, and supercritical carbon dioxide, have been explored as more sustainable options [21] [22]. For instance, the use of ethanol as a solvent for certain reaction steps not only reduces environmental impact but also simplifies purification processes and waste treatment [21].

Catalysis plays a crucial role in green chemistry approaches for thienotriazolodiazepine synthesis [21]. The use of catalysts can significantly enhance reaction efficiency, reduce energy requirements, and minimize waste generation [21] [22]. For example, the application of heterogeneous catalysts in key transformation steps allows for catalyst recovery and reuse, thereby reducing the environmental footprint of the process [21]. Additionally, biocatalytic approaches using enzymes offer highly selective and environmentally friendly alternatives for certain synthetic steps, operating under mild conditions with reduced waste generation [21].

The optimization of reaction conditions represents another important aspect of green chemistry in large-scale production [21]. This includes the development of one-pot multi-step processes that minimize isolation and purification of intermediates, thereby reducing solvent consumption and waste generation [21] [22]. For instance, the triazole formation step in the synthesis of thienotriazolodiazepines has been optimized as a one-pot procedure involving hydrazine treatment, acetylation, and cyclization, significantly improving process efficiency and reducing waste [6].

Continuous flow chemistry has emerged as a promising green technology for the large-scale production of complex molecules like thienotriazolodiazepines [21]. This approach offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, reduced reaction times, and minimized solvent usage [21] [22]. The implementation of continuous flow systems for key synthetic steps can lead to more efficient and environmentally friendly manufacturing processes [21].

The following table compares traditional and green chemistry approaches for the large-scale production of thienotriazolodiazepines:

| Aspect | Traditional Approach | Green Chemistry Approach | Environmental Benefit |

|---|---|---|---|

| Solvents | DCM, DMF, THF | Ethanol, 2-MeTHF, Water, scCO2 | Reduced toxicity and VOC emissions |

| Catalysis | Stoichiometric reagents | Heterogeneous catalysts, Biocatalysts | Reduced waste, Enhanced efficiency |

| Process design | Multi-step with intermediate isolation | One-pot multi-step processes | Reduced solvent use and waste |

| Reaction technology | Batch processes | Continuous flow systems | Improved efficiency, Reduced energy use |

| Purification | Column chromatography | Crystallization, Membrane filtration | Reduced solvent consumption |

Bromodomain Binding Pocket Topology Analysis

The bromodomain binding pocket represents a highly conserved structural motif across the bromodomain and extra-terminal (BET) family of proteins, characterized by a distinctive architecture that facilitates acetyl-lysine recognition [4] [5]. The binding cavity is formed by four alpha helices (αZ, αA, αB, and αC) connected through flexible loop regions, creating a deep hydrophobic pocket with a conserved asparagine residue at its base [6] [7].

Structural Organization and Key Residues

The BRD4 first bromodomain (BD1) exhibits a characteristic topology featuring the WPF shelf (Trp81, Pro82, Phe83), which serves as a hydrophobic platform for ligand recognition [7]. The conserved asparagine residue (Asn140 in BRD4-BD1) acts as a critical hydrogen bond acceptor, positioning at the base of the binding pocket to anchor the triazole ring of tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] [1] [2] [3]triazolo[4,3-a] [1] [3]diazepin-6-yl)acetate [8]. Additional key residues include Tyr97 and Met149, which contribute to the overall binding affinity through hydrophobic interactions [7].

Loop Region Dynamics

The ZA-loop and BC-loop regions demonstrate considerable conformational flexibility, with the ZA-loop showing particularly high mobility in molecular dynamics simulations [6]. This flexibility is crucial for accommodating diverse ligand architectures and influences the selectivity profile of different bromodomain inhibitors. The binding of thieno-triazolo-diazepine compounds, including the target compound, induces stabilization of these loop regions through favorable van der Waals interactions [8].

Water Network Architecture

A critical feature of bromodomain binding pockets is the presence of four conserved water molecules that form an intricate hydrogen bonding network [9] [10]. These water molecules occupy specific positions within the binding cavity and demonstrate differential stability across bromodomain subtypes. In BRD4-BD1, computational analysis using Grand Canonical Monte Carlo simulations reveals that certain water molecules exhibit higher displacement energies, making them more amenable to competitive displacement by small molecule inhibitors [11].

Comparative Topology Analysis

Analysis of multiple bromodomain structures reveals subtle but important differences in binding pocket topology that can be exploited for selectivity. The second bromodomain (BD2) of BET proteins contains His437 in BRD4-BD2, which occupies a position corresponding to Asp144 in BRD4-BD1 [12]. This histidine residue can adopt alternative conformations, potentially creating steric hindrance for certain ligand binding modes while accommodating others through conformational flexibility [12].

Impact of Chlorophenyl Orientation on Target Affinity

The 4-chlorophenyl substituent in tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] [1] [2] [3]triazolo[4,3-a] [1] [3]diazepin-6-yl)acetate represents a critical determinant of binding affinity and selectivity within the bromodomain family [13] [14]. The spatial orientation and electronic properties of this chlorinated aromatic ring significantly influence the compound's pharmacological profile through multiple complementary mechanisms.

Electronic Effects of Chlorine Substitution

The para-chloro substitution pattern introduces electron-withdrawing character to the phenyl ring, modulating both the electronic distribution and the steric profile of the aromatic system [13]. This electronic modulation affects the compound's ability to engage in π-π stacking interactions with aromatic residues within the bromodomain binding pocket, particularly with the WPF shelf region [14]. Comparative structure-activity relationship studies demonstrate that the para-chloro substitution provides optimal electronic properties for bromodomain engagement compared to other halogen substitutions or unsubstituted phenyl rings [15].

Steric Accommodation and Shape Complementarity

The chlorine atom at the para position contributes to enhanced shape complementarity within the bromodomain binding cavity without introducing excessive steric bulk [13]. Crystallographic analysis of similar thieno-triazolo-diazepine compounds bound to BRD4 reveals that the para-chlorophenyl moiety occupies a distinct hydrophobic subpocket formed by conserved aromatic residues [8]. This positioning allows for optimal van der Waals interactions while avoiding steric conflicts with protein side chains.

Positional Specificity and SAR Trends

Structure-activity relationship studies across various chlorophenyl-containing bromodomain inhibitors reveal a strong preference for para-substitution over ortho or meta positions [15] [14]. In related compound series, para-chloro substitution consistently provides 5-100 fold improvements in binding affinity compared to unsubstituted phenyl rings [15]. The para position appears to optimize the balance between electronic modulation and steric accommodation within the bromodomain binding environment.

Halogen Bonding Interactions

The chlorine substituent may contribute to binding affinity through weak halogen bonding interactions with electronegative atoms in the protein binding site [16]. Although not definitively established for this specific compound, halogen bonding has been demonstrated to play important roles in other protein-ligand systems and may contribute to the enhanced affinity observed with chlorinated aromatic substituents [16]. These interactions can provide additional selectivity advantages by exploiting differential halogen bonding capabilities across bromodomain subtypes.

Metabolic Stability Considerations

The para-chlorophenyl substitution pattern also influences the metabolic stability of the compound by providing protection against cytochrome P450-mediated aromatic hydroxylation [16]. The electron-withdrawing nature of the chlorine substituent reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by oxidative enzymes [17]. This metabolic protection contributes to improved pharmacokinetic properties compared to unsubstituted aromatic systems.

Methyl Group Substitution Patterns and Selectivity Profiles

The 2,3,9-trimethyl substitution pattern in tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] [1] [2] [3]triazolo[4,3-a] [1] [3]diazepin-6-yl)acetate represents a precisely optimized arrangement that significantly impacts both binding affinity and bromodomain selectivity [12] [18]. Each methyl group contributes distinct structural and electronic effects that collectively enhance the compound's pharmacological profile.

2-Position Methyl Group Effects

The methyl substituent at the 2-position of the triazole ring provides critical hydrophobic contacts within the bromodomain binding pocket [18]. This substitution influences the overall conformation of the thieno-triazolo-diazepine core by introducing steric interactions that favor specific conformational states. Structure-activity relationship studies of related triazolo-thienodiazepine compounds demonstrate that 2-position methylation typically provides 2-5 fold improvements in binding affinity compared to unsubstituted analogues [18].

3-Position Methyl Group Contributions

The 3-position methyl group contributes to enhanced shape complementarity with the bromodomain binding cavity, particularly in the region adjacent to the conserved asparagine residue [12]. This substitution appears to be particularly important for achieving selectivity between BD1 and BD2 domains within individual BET proteins. Computational docking studies suggest that the 3-methyl group engages in favorable hydrophobic interactions with leucine and valine residues that differ between BD1 and BD2 binding sites [12].

9-Position Methyl Group Significance

The methyl group at the 9-position of the thieno ring system represents an essential structural feature for maintaining biological activity in thieno-triazolo-diazepine compounds [18] [19]. This substitution creates an asymmetric center that significantly influences the stereochemical preference of the compound series. Enantiomeric resolution studies demonstrate that compounds lacking the 9-methyl substitution show dramatically reduced binding affinity, with IC50 values typically exceeding 10 μM compared to sub-micromolar values for methylated analogues [18].

Synergistic Effects of Multiple Methylation

The combination of methyl groups at positions 2, 3, and 9 creates synergistic effects that exceed the sum of individual contributions [12]. This synergy arises from conformational stabilization of the preferred bioactive conformation and optimization of the three-dimensional shape complementarity with the bromodomain binding site. Comparative analysis of compounds with different methylation patterns reveals that the trimethyl substitution provides optimal selectivity for BRD4-BD1 over other bromodomain family members [12].

Selectivity Mechanism Through Water Displacement

The trimethyl substitution pattern contributes to selectivity through differential water displacement capabilities across bromodomain subtypes [12] [20]. The 3,4-dimethyl substitution pattern in related compounds has been shown to displace three conserved water molecules in BRD4-BD1 binding, while causing minimal disruption to the water network in BRD4-BD2 [20]. This differential water displacement provides a mechanism for achieving domain-selective inhibition within the BET family.

Entropic Contributions to Binding

Isothermal titration calorimetry studies of methyl-substituted bromodomain inhibitors reveal that binding is often entropically driven, consistent with water displacement and conformational restriction mechanisms [12]. The trimethyl substitution pattern restricts the conformational flexibility of the compound while simultaneously displacing ordered water molecules, resulting in favorable entropic contributions to binding free energy [12].

Tert-Butyl Acetate Moiety Contributions to Pharmacokinetic Properties

The tert-butyl acetate functional group in tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] [1] [2] [3]triazolo[4,3-a] [1] [3]diazepin-6-yl)acetate serves as a critical determinant of the compound's pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion characteristics [21] [22]. This ester moiety functions as both a solubility-enhancing prodrug element and a metabolic stability modifier.

Metabolic Stability Profile

Tert-butyl esters demonstrate significantly enhanced metabolic stability compared to simpler alkyl esters such as methyl or ethyl variants [21] [23]. In vitro stability studies using human liver microsomes reveal that tert-butyl esters typically exhibit half-lives of 270-300 minutes in plasma, compared to 4-12 minutes for n-butyl acetate analogues [23]. This enhanced stability arises from the steric hindrance around the ester carbonyl carbon, which reduces susceptibility to carboxylesterase-mediated hydrolysis [21].

Tissue-Specific Metabolism

The tert-butyl acetate moiety undergoes biphasic elimination kinetics, with initial rapid distribution followed by slower tissue-specific metabolism [23]. Studies using carboxylesterase 1 (CES1) knockout mice demonstrate that while tert-butyl esters remain stable in plasma, they undergo controlled hydrolysis in specific tissues where CES1 activity is maintained [21]. This tissue-selective metabolism profile provides advantages for targeted drug delivery and reduced systemic exposure to active metabolites.

Bioavailability Enhancement

The tert-butyl ester functionality significantly improves oral bioavailability compared to the corresponding carboxylic acid [21] [22]. Pharmacokinetic studies in preclinical models demonstrate that tert-butyl ester prodrugs achieve 3-5 fold higher maximum plasma concentrations (Cmax) and area under the curve (AUC) values compared to direct administration of the carboxylic acid form [21]. This improvement results from enhanced membrane permeability and reduced first-pass metabolism.

Distribution Characteristics

The lipophilic nature of the tert-butyl ester moiety influences the compound's tissue distribution profile, particularly regarding brain penetration and tumor tissue accumulation [22]. Studies with related tert-butyl ester-containing compounds demonstrate moderate brain exposure with half-lives of approximately 0.74 hours, suggesting potential utility for central nervous system applications [22]. The compound also shows favorable distribution to kidney and liver tissues, which may be relevant for both efficacy and safety considerations.

Prodrug Activation Mechanism

The tert-butyl acetate moiety functions as a masked carboxylic acid that undergoes enzymatic conversion to release the active acid metabolite [21]. This conversion is primarily mediated by CES1 in tissue compartments, providing a mechanism for controlled drug release at the site of action. The rate of conversion can be modulated by structural modifications to the ester, allowing for optimization of the pharmacokinetic profile for specific therapeutic applications [21].

Safety and Toxicological Considerations

Metabolic studies reveal that tert-butyl acetate undergoes hydrolysis to release acetic acid and tert-butanol as primary metabolites [23]. Both metabolites have well-characterized safety profiles, with tert-butanol being readily eliminated through standard hepatic metabolism pathways [23]. Toxicological evaluation suggests that the tert-butyl ester functionality does not introduce significant safety concerns beyond those associated with the parent compound structure [23].